Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chlorine and a fluorophenylmethylsulfanyl group, as well as an ethyl ester and a benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring. Common reagents include chlorinated pyrimidines and fluorophenylmethyl sulfides.
Substitution Reactions:
Esterification: The final step involves the esterification of the benzoate moiety with ethyl alcohol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, affecting signal transduction pathways.
Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
CARFENTRAZONE-ETHYL: Another pyrimidine derivative with different substituents, used primarily as a herbicide.
TRIAZOLE-PYRIMIDINE HYBRIDS: These compounds have a triazole ring fused to the pyrimidine core and are studied for their neuroprotective and anti-inflammatory properties .
ETHYL 4-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H17ClFN3O3S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
ethyl 4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClFN3O3S/c1-2-29-20(28)14-5-9-16(10-6-14)25-19(27)18-17(22)11-24-21(26-18)30-12-13-3-7-15(23)8-4-13/h3-11H,2,12H2,1H3,(H,25,27) |
InChI Key |
AGZRBECVZPHAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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